molecular formula C11H11N3O3 B7988461 2-Morpholino-3-nitrobenzonitrile

2-Morpholino-3-nitrobenzonitrile

Cat. No. B7988461
M. Wt: 233.22 g/mol
InChI Key: NFDLICSICMDYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Gefitinib : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, is used in the synthesis of Gefitinib, an epidermal growth factor receptor-tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (Jin et al., 2005).

  • Alkaline Hydrolysis of Nitriles and Amides : Research on the alkaline hydrolysis of compounds like 2-formylbenzonitrile and N-(2-formylphenyl)-substituted benzamides, which are structurally similar to 2-Morpholino-3-nitrobenzonitrile, provides insights into reaction mechanisms and kinetics (Bowden et al., 1997).

  • Formation of Benzofuran and 2H-Chromene Structures : In a novel synthesis method, the morpholino derivative of nitrosalicylic aldehyde, which bears resemblance to this compound, is used to form benzofuran and 2H-chromene structures (Ukhin et al., 1996).

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib : Demonstrates the use of a compound similar to this compound in the synthesis of cancer treatment drugs (Chandregowda et al., 2007).

  • Thermophysical Study of Nitrobenzonitriles : This research involves the study of the behavior of various isomers of nitrobenzonitriles, including 2-nitrobenzonitrile, as a function of temperature, which can provide context for understanding the properties of this compound (Jiménez et al., 2002).

  • Kinetic Study of Aminolysis of Nitrophenyl Derivatives : Provides insights into the reaction mechanisms involving compounds structurally similar to this compound (Um et al., 2015).

  • Synthesis of Isoquinolin-1-one Derivatives : Research on the synthesis of isoquinolin-1-one derivatives from nitrobenzonitriles, closely related to this compound, highlights its potential in pharmaceutical applications (Glossop, 2007).

  • Synthesis and Biological Activity of Morpholino-Indazole Derivatives : The synthesis of morpholino-indazole derivatives from difluorobenzonitrile, showcasing the application in developing compounds with potential antitumor activity (Lu et al., 2017).

properties

IUPAC Name

2-morpholin-4-yl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-9-2-1-3-10(14(15)16)11(9)13-4-6-17-7-5-13/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLICSICMDYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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